molecular formula C8H11BrN2O B6647659 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol

1-[(5-Bromopyridin-3-yl)amino]propan-2-ol

Cat. No. B6647659
M. Wt: 231.09 g/mol
InChI Key: DRZHLJNGFSZXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromopyridin-3-yl)amino]propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine-containing molecules and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol is not fully understood. However, studies suggest that it exerts its pharmacological effects by binding to specific targets and modulating their activity. For example, it has been shown to inhibit the activity of kinases by binding to their active site and preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-3-yl)amino]propan-2-ol has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as IL-6 and TNF-α. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal tool for studying the role of various enzymes and receptors in biological processes. However, one of the limitations of using this compound is its potential toxicity and adverse effects on cells and tissues.

Future Directions

There are several future directions for research on 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol. One of the areas of interest is its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.

Synthesis Methods

The synthesis of 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol can be achieved through several methods. One of the commonly used methods involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-amino-1-propanol in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)amino]propan-2-ol has been extensively studied for its potential use in drug discovery and development. Several studies have demonstrated its ability to act as a potent inhibitor of various enzymes and receptors, including but not limited to, kinases, phosphodiesterases, and adenosine receptors. This compound has also been shown to exhibit antitumor and anti-inflammatory activities.

properties

IUPAC Name

1-[(5-bromopyridin-3-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(12)3-11-8-2-7(9)4-10-5-8/h2,4-6,11-12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZHLJNGFSZXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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